Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane
Overview
Description
Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane is a chemical compound known for its unique structure and properties It consists of a phosphorane core bonded to a triphenyl group and a 4-(trifluoromethoxy)phenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane typically involves the reaction of triphenylphosphine with 4-(trifluoromethoxy)aniline in the presence of an oxidizing agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential biological activity, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Similar in structure but lacks the 4-(trifluoromethoxy)phenyl imino group.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
4-(Trifluoromethoxy)aniline: Contains the trifluoromethoxy group but lacks the phosphorane core.
Uniqueness
Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane is unique due to the presence of both the triphenylphosphine and 4-(trifluoromethoxy)phenyl imino groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
triphenyl-[4-(trifluoromethoxy)phenyl]imino-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3NOP/c26-25(27,28)30-21-18-16-20(17-19-21)29-31(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUBIRAVBXKLMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)OC(F)(F)F)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177112 | |
Record name | 4-(Trifluoromethoxy)-N-(triphenylphosphoranylidene)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260442-01-1 | |
Record name | 4-(Trifluoromethoxy)-N-(triphenylphosphoranylidene)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=260442-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethoxy)-N-(triphenylphosphoranylidene)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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